molecular formula C16H17N9 B12244730 3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile

3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B12244730
M. Wt: 335.37 g/mol
InChI Key: KSBCVKRDRYFRHV-UHFFFAOYSA-N
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Description

3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a purine derivative linked to a pyrazine ring via a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile is unique due to its specific structural features that combine a purine derivative with a pyrazine ring. This unique structure contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C16H17N9

Molecular Weight

335.37 g/mol

IUPAC Name

3-[4-(9-ethylpurin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H17N9/c1-2-23-11-22-13-15(23)20-10-21-16(13)25-7-5-24(6-8-25)14-12(9-17)18-3-4-19-14/h3-4,10-11H,2,5-8H2,1H3

InChI Key

KSBCVKRDRYFRHV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CN=C4C#N

Origin of Product

United States

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